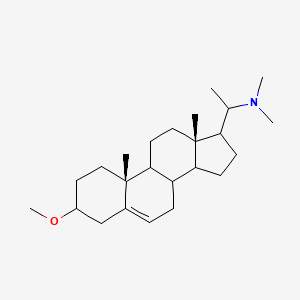
N-cyclopentyl-2-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-hydroxypropanamide is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclopentyl group attached to a 2-hydroxypropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-hydroxypropanamide typically involves the reaction of cyclopentylamine with 2-hydroxypropanoic acid or its derivatives. The reaction is usually carried out under mild conditions, with the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction can be represented as follows:
[ \text{Cyclopentylamine} + \text{2-hydroxypropanoic acid} \xrightarrow{\text{DCC}} \text{this compound} + \text{Dicyclohexylurea} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming N-cyclopentyl-2-oxopropanamide.
Reduction: The compound can be reduced to form N-cyclopentyl-2-hydroxypropanamine, where the amide group is converted to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: N-cyclopentyl-2-oxopropanamide
Reduction: N-cyclopentyl-2-hydroxypropanamine
Substitution: N-cyclopentyl-2-halopropanamide (e.g., N-cyclopentyl-2-chloropropanamide)
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-cyclopentyl-2-oxopropanamide
- N-cyclopentyl-2-hydroxypropanamine
- N-cyclopentyl-2-chloropropanamide
Comparison: N-cyclopentyl-2-hydroxypropanamide is unique due to the presence of both a hydroxyl and an amide group, which confer distinct chemical and biological properties. Compared to its oxidized or reduced forms, it exhibits different reactivity and potential applications. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can influence its binding to molecular targets.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N-cyclopentyl-2-hydroxypropanamide |
InChI |
InChI=1S/C8H15NO2/c1-6(10)8(11)9-7-4-2-3-5-7/h6-7,10H,2-5H2,1H3,(H,9,11) |
InChI-Schlüssel |
JTYLSPHFTYYEEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


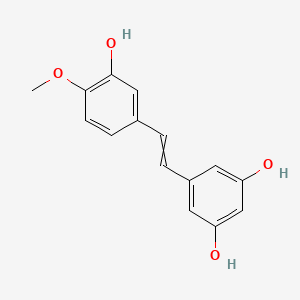
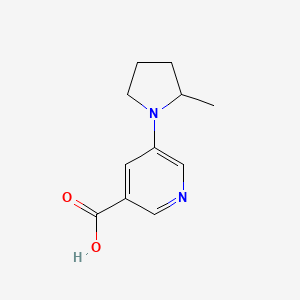

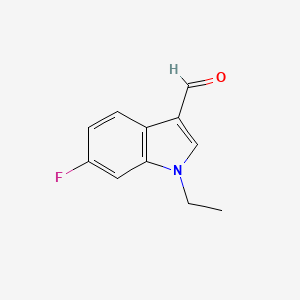
![1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B12436556.png)
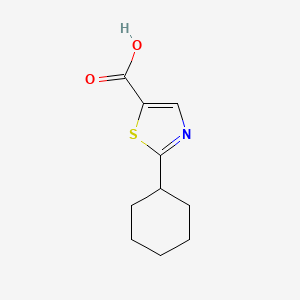
![2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride](/img/structure/B12436564.png)
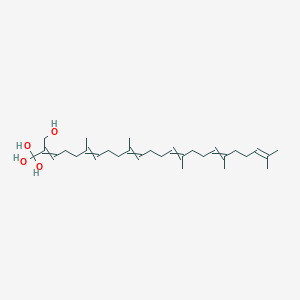
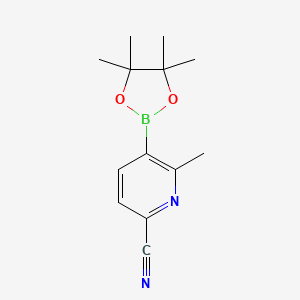
![[2-(Naphthalen-2-yl)ethyl]hydrazine](/img/structure/B12436588.png)
![(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12436593.png)

